molecular formula C9H13N3O2 B13077514 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide

Katalognummer: B13077514
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: BWHDYTIXMJNFCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide is a chemical compound with a molecular formula of C9H13N3O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide typically involves the reaction of 3-amino-4-oxo-1,4-dihydropyridine with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide: A similar compound with slight structural differences.

    3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: Another related compound with a different functional group.

Uniqueness

3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2-methylpropanamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

3-(3-amino-4-oxopyridin-1-yl)-2-methylpropanamide

InChI

InChI=1S/C9H13N3O2/c1-6(9(11)14)4-12-3-2-8(13)7(10)5-12/h2-3,5-6H,4,10H2,1H3,(H2,11,14)

InChI-Schlüssel

BWHDYTIXMJNFCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC(=O)C(=C1)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.